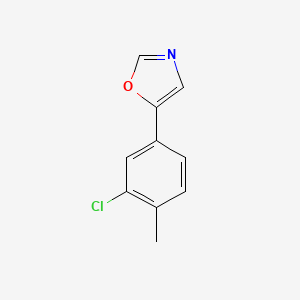
2-(4-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane, often referred to as 2-Bn-DMDO, is a boronic acid derivative that has been widely studied for its potential applications in scientific research. It has been used in various fields, including biochemistry, organic chemistry, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
2-Bn-DMDO has been used in various scientific research applications. It has been used as a reagent for the synthesis of various organic compounds, such as amides, esters, and ketones. It has also been used for the synthesis of peptide-based compounds, as well as for the synthesis of boron-containing compounds. In addition, 2-Bn-DMDO has been used in the synthesis of glycosides and glycoconjugates.
Wirkmechanismus
2-Bn-DMDO is believed to act as a proton acceptor in the presence of a proton donor, such as an acid catalyst. This enables the formation of a covalent bond between the boron atom and the proton donor, resulting in the formation of a boron-containing compound.
Biochemical and Physiological Effects
2-Bn-DMDO has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as glutathione S-transferase, and to induce apoptosis in cancer cells. In addition, it has been found to have anti-inflammatory and anti-oxidant properties, as well as to have anti-cancer and anti-microbial effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Bn-DMDO has several advantages for lab experiments. It is a relatively inexpensive reagent, and it can be easily synthesized in high yields. In addition, it is a stable compound and it is relatively non-toxic. However, there are some limitations to its use in lab experiments. For example, it is not soluble in water and it can be difficult to obtain pure samples of the compound.
Zukünftige Richtungen
The potential applications of 2-Bn-DMDO are numerous and there are many potential future directions for research. These include further exploration of its biochemical and physiological effects, as well as its potential applications in drug discovery and development. In addition, further research could be conducted on its potential applications in biotechnology, such as for the production of biofuels, and in nanotechnology, such as for the development of nanomaterials. Finally, further research could be conducted on its potential applications in medical diagnostics and therapeutics.
Synthesemethoden
2-Bn-DMDO is synthesized from the reaction of 4-benzyloxy-1-naphthaldehyde with 5,5-dimethyl-1,3,2-dioxaborinane in methanol, in the presence of an acid catalyst. The reaction is carried out at room temperature and the product is isolated as a white solid. The synthesis of 2-Bn-DMDO has been reported in several studies and the yields of the reaction have been found to be in the range of 80-90%.
Eigenschaften
IUPAC Name |
5,5-dimethyl-2-(4-phenylmethoxynaphthalen-1-yl)-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BO3/c1-22(2)15-25-23(26-16-22)20-12-13-21(19-11-7-6-10-18(19)20)24-14-17-8-4-3-5-9-17/h3-13H,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOGXOJBJMKZFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C3=CC=CC=C23)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![6-[3-(Trifluoromethyl)phenoxy]-2-picoline](/img/structure/B6321478.png)
